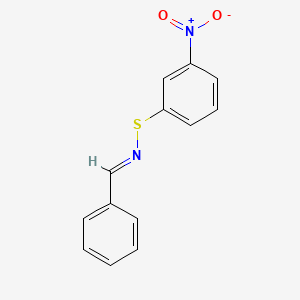
(E)-N-(3-nitrophenyl)sulfanyl-1-phenylmethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(3-nitrophenyl)sulfanyl-1-phenylmethanimine is an organic compound characterized by the presence of a nitrophenyl group, a sulfanyl group, and a phenylmethanimine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(3-nitrophenyl)sulfanyl-1-phenylmethanimine typically involves the reaction of 3-nitrobenzenethiol with benzaldehyde in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then stabilized by the electron-withdrawing nitro group. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Base: Sodium hydroxide or potassium carbonate
- Temperature: Room temperature to reflux
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of continuous flow reactors and optimization of reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-N-(3-nitrophenyl)sulfanyl-1-phenylmethanimine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Aminophenyl derivatives.
Substitution: Substituted imines or thioethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of (E)-N-(3-nitrophenyl)sulfanyl-1-phenylmethanimine depends on its specific application. For example, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular macromolecules.
Vergleich Mit ähnlichen Verbindungen
- (E)-N-(4-nitrophenyl)sulfanyl-1-phenylmethanimine
- (E)-N-(3-nitrophenyl)sulfanyl-1-phenylethanimine
- (E)-N-(3-nitrophenyl)sulfanyl-1-phenylpropanimine
Comparison: (E)-N-(3-nitrophenyl)sulfanyl-1-phenylmethanimine is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and properties
Eigenschaften
CAS-Nummer |
40576-73-6 |
|---|---|
Molekularformel |
C13H10N2O2S |
Molekulargewicht |
258.30 g/mol |
IUPAC-Name |
(E)-N-(3-nitrophenyl)sulfanyl-1-phenylmethanimine |
InChI |
InChI=1S/C13H10N2O2S/c16-15(17)12-7-4-8-13(9-12)18-14-10-11-5-2-1-3-6-11/h1-10H/b14-10+ |
InChI-Schlüssel |
NMCJQEYNAYHPBM-GXDHUFHOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N/SC2=CC=CC(=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C=NSC2=CC=CC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


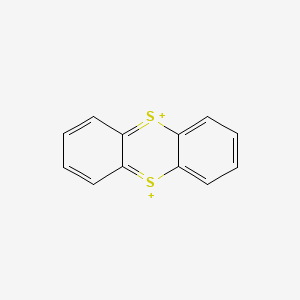
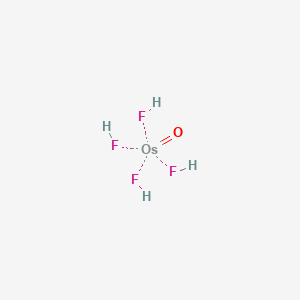
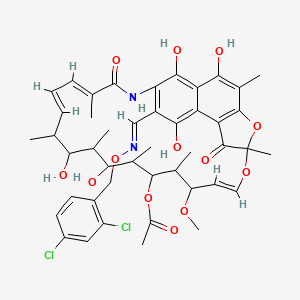

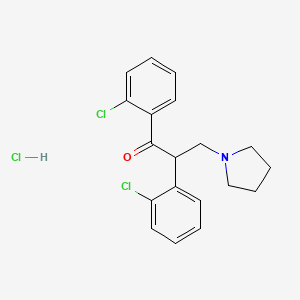
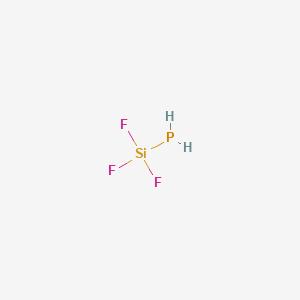


![Diethyl{4-(furan-2-yl)-4-[(oxiran-2-yl)methoxy]but-1-en-1-yl}methylsilane](/img/structure/B14662985.png)
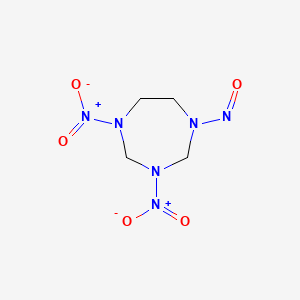
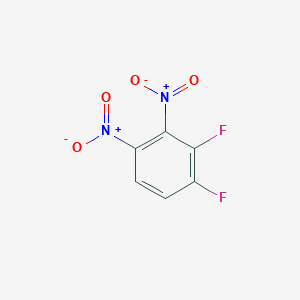

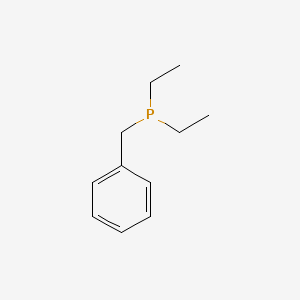
![1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B14663015.png)
